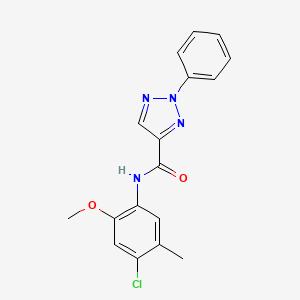
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, also known as CMT-3, is a synthetic compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and bone diseases.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMPs, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide prevents the breakdown of ECM proteins, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has a number of biochemical and physiological effects. It has been found to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This makes N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide a potential treatment for bone diseases such as osteoporosis. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide is its potential toxicity. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide can be toxic to normal cells at high concentrations, which may limit its clinical applications.
Orientations Futures
There are numerous future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide. One potential area of research is the development of novel derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide that possess improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide for the treatment of various diseases. Finally, there is a need for more research into the potential side effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide, in order to better understand its safety profile.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzenamine with phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to possess potent anti-tumor properties, with the ability to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-8-14(16(24-2)9-13(11)18)20-17(23)15-10-19-22(21-15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYANSQTGOAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-phenyltriazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
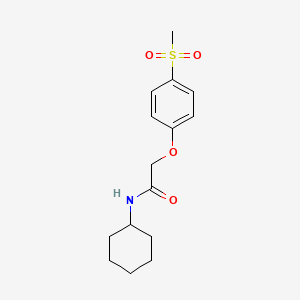
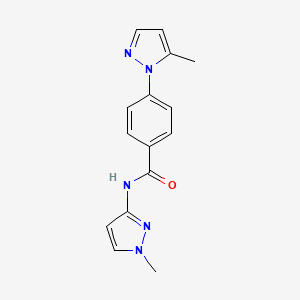
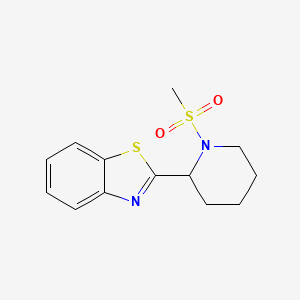

![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
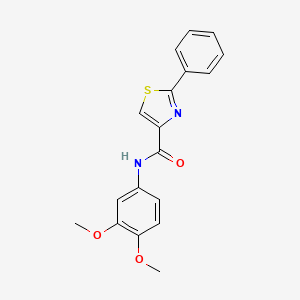
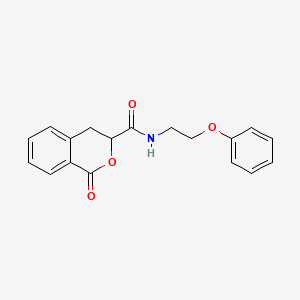
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)